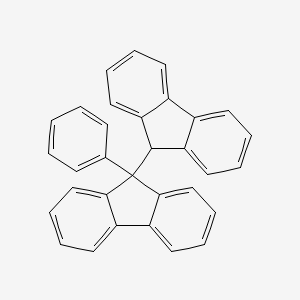

9-Phenyl-9H,9'H-9,9'-bifluorene

Description

9-Phenyl-9H,9'H-9,9'-bifluorene is a polycyclic aromatic hydrocarbon (PAH) comprising two fluorene units linked at the 9-position, with an additional phenyl substituent at the central sp³-hybridized carbon. This unique architecture imparts rigidity, planarity, and tunable electronic properties, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and host materials for phosphorescent emitters .

The compound’s synthesis often involves coupling reactions or reductive dehalogenation. For example, Allara et al. demonstrated its formation via copper-catalyzed oxidation of fluorene derivatives, achieving high selectivity (200:1) for ketone products over homocoupled 9,9'-bifluorene . NMR characterization (¹H and ¹³C) confirms its structure, with distinct aromatic proton signals at δ 7.15–7.33 ppm and a singlet for the central sp³ carbon at δ 4.85 ppm . Its thermal stability (melting point: 216–217°C) and solubility in chlorinated solvents (e.g., CH₂Cl₂) facilitate its integration into device fabrication .

Properties

CAS No. |

76756-37-1 |

|---|---|

Molecular Formula |

C32H22 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

9-(9H-fluoren-9-yl)-9-phenylfluorene |

InChI |

InChI=1S/C32H22/c1-2-12-22(13-3-1)32(29-20-10-8-16-25(29)26-17-9-11-21-30(26)32)31-27-18-6-4-14-23(27)24-15-5-7-19-28(24)31/h1-21,31H |

InChI Key |

YQEKMCKFSLFFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H,9’H-9,9’-bifluorene typically involves the coupling of fluorene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a fluorene boronic acid derivative reacts with a fluorene halide derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of 9-Phenyl-9H,9’H-9,9’-bifluorene may involve large-scale coupling reactions using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9H,9’H-9,9’-bifluorene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrofluorene derivatives.

Substitution: Various substituted fluorene derivatives depending on the reagents used.

Scientific Research Applications

9-Phenyl-9H,9’H-9,9’-bifluorene has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

Chemistry: Serves as a building block for the synthesis of more complex polycyclic aromatic compounds.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging

Mechanism of Action

The mechanism of action of 9-Phenyl-9H,9’H-9,9’-bifluorene in various applications depends on its ability to interact with other molecules and materials. In organic electronics, its conjugated π-system allows for efficient charge transport and light emission. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorinated derivatives, such as 2,2′,7,7′-tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene (Spiro-(3)-F) , exhibit enhanced electron-withdrawing properties and thermal stability compared to 9-phenyl-9H,9'H-9,9'-bifluorene. Key differences include:

| Property | This compound | Spiro-(3)-F |

|---|---|---|

| Glass Transition (Tg) | Not reported | 85°C |

| CIE Coordinates | Not applicable | (0.169, 0.122) |

| OLED Efficiency | N/A | 6.7 cd/A, EQE: 5.0% |

The fluorine atoms in Spiro-(3)-F lower the HOMO/LUMO levels, enabling deep-blue emission and improved charge transport in non-doped OLEDs .

Alkyl-Substituted Bifluorenes

9,9'-Dimethyl-9H,9'H-9,9'-bifluorene (CAS 15300-82-0) and 9,9-dihexylfluorene (CAS 201807-75-2) feature alkyl chains that enhance solubility and processability. However, these substituents reduce conjugation, leading to:

- Reduced Thermal Stability : Lower melting points (e.g., 4569-45-3: 9,9-dimethylfluorene melts at ~142°C) .

- Blue-Shifted Emission : Alkyl groups disrupt π-π stacking, shifting emission spectra compared to phenyl-substituted derivatives .

Carbazole-Functionalized Derivatives

7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) integrates carbazole moieties, imparting bipolar charge-transport properties. In contrast to this compound, CzFA achieves:

- Higher OLED Efficiency : 27.8 cd/A current efficiency in red phosphorescent OLEDs .

- Improved Host-Guest Compatibility : Carbazole’s electron-donating nature enhances energy transfer to dopants like Ir(MDQ)₂(acac) .

Polyfluorinated Side-Chain Derivatives

Compounds like 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene (Yield: 61%) exhibit extreme hydrophobicity and resistance to oxidation. Their synthesis requires rigorous anhydrous conditions (e.g., THF, N₂ atmosphere), contrasting with the milder protocols for this compound .

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (F, CF₃) improve charge injection and thermal stability, while alkyl chains enhance solubility at the expense of optoelectronic performance .

- Synthetic Challenges : Fluorinated derivatives demand precise control over reaction conditions (e.g., Pd catalysis, anhydrous solvents) to avoid side products .

- Device Performance : this compound derivatives lag behind fluorinated or carbazole-based analogues in OLED efficiency but remain viable for niche applications requiring balanced rigidity and processability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.